molecular formula C19H31F3Sn B1596945 Tributyl(3-(trifluoromethyl)phenyl)stannane CAS No. 53566-38-4

Tributyl(3-(trifluoromethyl)phenyl)stannane

Cat. No.: B1596945
CAS No.: 53566-38-4
M. Wt: 435.2 g/mol
InChI Key: LBIOKWLHIBBLEI-UHFFFAOYSA-N
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Description

Tributyl(3-(trifluoromethyl)phenyl)stannane (CAS 53566-38-4) is an organotin reagent of significant value in synthetic organic chemistry, particularly in transition-metal catalyzed cross-coupling reactions. Its primary application is in the Stille cross-coupling reaction , a robust method for the formation of carbon-carbon (C–C) bonds between sp²-hybridized carbons. This reaction is a powerful tool for constructing complex biaryl and heterobiaryl structures, which are central motifs in the development of pharmaceuticals, agrochemicals, and functional materials. The compound serves as a coupling partner, transferring the 3-(trifluoromethyl)phenyl group to a palladium catalyst in the presence of an electrophilic partner, such as an aryl mesylate or tosylate. Research has demonstrated that Stannanes with ortho-substitution, like this compound, are well-tolerated in Stille coupling reactions , making them versatile for synthesizing sterically hindered molecules. The trifluoromethyl group on the phenyl ring is a privileged structural element in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and bioavailability, adding to the reagent's research utility. This product is offered for research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

tributyl-[3-(trifluoromethyl)phenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.3C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIOKWLHIBBLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31F3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380710
Record name tributyl[3-(trifluoromethyl)phenyl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53566-38-4
Record name tributyl[3-(trifluoromethyl)phenyl]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Grignard Reagent Formation and Subsequent Stannylation

One of the most effective routes to prepare trifluoromethyl-substituted aryl stannanes, including tributyl(3-(trifluoromethyl)phenyl)stannane, involves the formation of a Grignard reagent from a halo-substituted trifluoromethylbenzene, followed by reaction with a suitable tin electrophile.

Process Outline:

  • Step 1: Grignard Reagent Formation
    A mixture of 2-, 3-, and 4-bromo(trifluoromethyl)benzene is reacted with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen atmosphere at 40–50°C. Catalytic iodine is used to initiate the reaction. The formation of the Grignard reagent is monitored by gas-liquid chromatography (GLC) to confirm completion.

  • Step 2: Reaction with Ketene and Transition Metal Catalysts
    The Grignard reagent is then added to a ketene solution in an aromatic hydrocarbon solvent in the presence of a transition metal ligand complex (e.g., Fe(AcAc)3) and an organic aliphatic acid (such as acetic acid) at 0 to –10°C. This step leads to the formation of trifluoromethyl acetophenone intermediates.

  • Step 3: Conversion to this compound
    The trifluoromethyl acetophenone intermediate can be further transformed into the tributylstannyl derivative through organotin chemistry, typically involving stannylation reactions with chlorotributylstannane or related reagents.

Yields and Purity:

  • The overall yield of the trifluoromethyl acetophenone intermediate ranges from 75% to 85%, depending on reaction conditions and reagent ratios.
  • The process achieves high purity and regioselectivity, favoring the meta-substituted trifluoromethylphenyl derivative, with isomer ratios of approximately 96% meta, 3% para, and 1% ortho.

Scientific Research Applications

Stannylation Reactions

Tributyl(3-(trifluoromethyl)phenyl)stannane is primarily used as a stannylating agent in organic synthesis. It facilitates the introduction of the trifluoromethylphenyl group into organic molecules. Notably, it has been utilized in:

  • Decarbonylative Stannylation : This process involves the reaction of acyl fluorides with tributylstannanes under nickel catalysis, yielding products with high efficiency (up to 90% yield) .

Cross-Coupling Reactions

The compound has shown promise in cross-coupling reactions, such as the Stille coupling, where it acts as a nucleophile to form carbon-carbon bonds. Its utility in synthesizing complex molecules is highlighted by its ability to participate in reactions with various electrophiles .

Biological Applications

This compound also finds applications in biological research:

  • Antiviral Activity : Research indicates that modifications of compounds containing the trifluoromethyl group can lead to significant antiviral activity against viruses such as measles .
  • Cell Biology : The compound is used in cell culture applications, although specific mechanisms and effects on cellular processes require further investigation .

Environmental and Safety Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact and toxicity:

  • Toxicity Profiles : The compound is classified as toxic if swallowed or upon skin contact (H301, H311). It poses risks to aquatic life (H400, H410), necessitating careful handling and disposal .
  • Safety Measures : Appropriate personal protective equipment (PPE) should be used during handling to mitigate exposure risks.

Case Study: Nickel-Catalyzed Stannylation

A study demonstrated the effectiveness of this compound in nickel-catalyzed decarbonylative stannylation of acyl fluorides. The results indicated that the reaction conditions could be optimized to achieve high yields with minimal side reactions .

Reaction ConditionsYield (%)Notes
Nickel(II) chloride catalyst90Optimal conditions identified
Cesium carbonate as base48Yield significantly dropped

Case Study: Antiviral Compound Development

Research into non-nucleoside inhibitors of RNA-dependent polymerases has shown that modifications involving this compound can enhance antiviral activity against measles virus, indicating potential for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(3-(trifluoromethyl)phenyl)stannane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Biological Activity

Tributyl(3-(trifluoromethyl)phenyl)stannane, also known by its IUPAC name tributyl-[3-(trifluoromethyl)phenyl]stannane, is a compound of significant interest in the field of organic chemistry and medicinal applications. With the molecular formula C19H31F3SnC_{19}H_{31}F_3Sn and a molecular weight of approximately 435.16 g/mol, this organotin compound is characterized by its trifluoromethyl substituent, which imparts unique chemical properties that can influence biological activity.

Chemical Structure and Properties

The structure of this compound can be described as a phenyl ring substituted at the para position with a trifluoromethyl group and bonded to a tributylstannyl moiety. This configuration allows for potential interactions with biological targets, making it a candidate for various applications.

PropertyValue
Molecular Formula C19H31F3SnC_{19}H_{31}F_3Sn
Molecular Weight 435.16 g/mol
CAS Number 53566-38-4
InChI Key LBIOKWLHIBBLEI-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that organotin compounds exhibit notable antimicrobial activities. A study highlighted the potential of tributylstannanes in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. The trifluoromethyl group may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes and exert antimicrobial effects .

Cytotoxicity and Anticancer Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. A comparative study involving different organotin compounds demonstrated that those with trifluoromethyl substitutions exhibited increased cytotoxicity against prostate cancer cells. The mechanism of action appears to involve the disruption of cellular signaling pathways essential for cancer cell survival .

Case Studies

  • Prostate Cancer Treatment
    • In a controlled experiment, this compound was administered to prostate cancer cell lines, resulting in a significant reduction in cell viability (EC50 values in the low micromolar range). The study indicated that the compound induced apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy
    • A recent investigation assessed the antimicrobial activity of various organotin compounds, including this compound. Results showed effective inhibition of bacterial growth at concentrations as low as 10 μg/mL against E. coli and S. aureus.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The trifluoromethyl group enhances electrophilicity, facilitating reactions with nucleophiles within biological systems. This reactivity is crucial in understanding its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tributyl(3-(trifluoromethyl)phenyl)stannane, and how can its purity be validated?

  • Methodology : The synthesis typically involves transmetallation or quaternization reactions. For example, reacting 3-(trifluoromethyl)phenyllithium (derived from 3-(trifluoromethyl)phenyl trifluoromethanesulfonate, CAS RN 199188-30-2 ) with tributyltin chloride under inert conditions. Purity validation requires GC-MS (≥98% purity threshold) and NMR spectroscopy (e.g., 19F^{19}\text{F} and 119Sn^{119}\text{Sn} NMR to confirm structural integrity). Cross-reference with standards like triphenyl phosphate (CAS RN 115-86-6) for calibration .

Q. How does the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The electron-withdrawing -CF3_3 group enhances electrophilicity at the tin-bound carbon, favoring Stille coupling with aryl halides. Use palladium catalysts (e.g., Pd(PPh3_3)4_4, referenced in triphenylphosphine data, CAS RN 603-35-0 ) and optimize solvent systems (e.g., DMF/toluene mixtures). Compare coupling yields with non-fluorinated analogs to isolate electronic effects.

Q. What are the critical safety considerations when handling this compound?

  • Methodology : Due to organotin toxicity, use gloveboxes for air-sensitive steps and monitor for tin leaching via ICP-MS. Follow protocols for triphenylphosphine (flammability: FP 181°C ) and trifluoromethanesulfonate derivatives (hazard class 4-3-III ). Include quenching steps (e.g., aqueous KF) to neutralize residual stannane.

Advanced Research Questions

Q. How can competing side reactions (e.g., homocoupling or protodestannylation) be minimized during Stille coupling with this stannane?

  • Methodology : Optimize ligand choice (e.g., AsPh3_3 vs. PPh3_3 ) to suppress β-hydride elimination. Use additives like CuI to accelerate transmetallation. Monitor reaction progress via 19F^{19}\text{F} NMR to detect trifluoromethyl byproducts (e.g., 3-(trifluoromethyl)phenol, CAS RN 444-30-4 ). Statistical design of experiments (DoE) can identify temperature and stoichiometry thresholds.

Q. What analytical techniques are most effective for quantifying tin residue in post-reaction mixtures?

  • Methodology : Combine ICP-OES (detection limit ~0.1 ppm) with speciation analysis using ESI-MS to distinguish between tributyltin fragments and intact stannane. Compare with certified standards like triphenyl phosphate (environmental analysis protocols ). Validate methods using deuterated analogs (e.g., 2,4,6-trimethylphenol-d11, CAS RN 362049-45-4 ).

Q. How does the steric bulk of the tributyltin group affect regioselectivity in coupling with polyhalogenated arenes?

  • Methodology : Perform kinetic studies with meta- and para-substituted aryl halides (e.g., 4-terphenyl, CAS RN 92-94-4 ). Use DFT calculations to model transition states, correlating with experimental yields. Contrast with less bulky tin reagents (e.g., trimethyltin analogs) to isolate steric contributions.

Q. What strategies stabilize this compound against hydrolysis or oxidation during long-term storage?

  • Methodology : Store under argon with molecular sieves (3Å) to prevent moisture ingress. Add radical inhibitors (e.g., BHT) to mitigate oxidation. Validate stability via accelerated aging studies (40°C/75% RH for 28 days) and monitor degradation by GC-MS (detecting 3-(trifluoromethyl)phenylpropionic acid, CAS RN 94022-99-8 ).

Data Contradictions & Resolution

Q. Conflicting reports on catalytic efficiency of Pd(0) vs. Pd(II) precursors in Stille coupling: How to reconcile?

  • Resolution : Systematically test Pd2_2(dba)3_3 (Pd(0)) vs. Pd(OAc)2_2 (Pd(II)) with ligands like P(2-furyl)3_3. Use kinetic profiling (e.g., in situ IR) to compare activation energies. Cross-reference with triphenylphosphine-based catalysts (CAS RN 603-35-0 ) to identify ligand-dependent reactivity.

Q. Discrepancies in reported 119Sn^{119}\text{Sn} NMR chemical shifts for tributyltin derivatives: How to ensure accuracy?

  • Resolution : Calibrate spectra using internal standards (e.g., tetramethyltin, δ = 0 ppm). Compare shifts across solvents (CDCl3_3 vs. DMSO-d6_6) and concentrations. Validate with crystallographic data (if available) for structural correlation.

Tables for Key Data

Property Value/Technique Reference
Purity validationGC-MS (≥98%), 19F^{19}\text{F} NMR
Typical coupling yield (Stille)65–85% (Pd(PPh3_3)4_4, DMF, 80°C)
Tin residue detection limit0.1 ppm (ICP-OES)
Degradation product (hydrolysis)3-(trifluoromethyl)phenol (CAS RN 444-30-4)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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